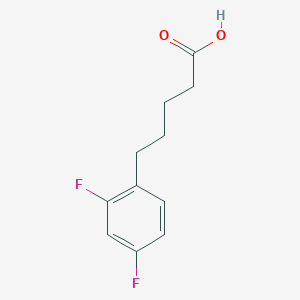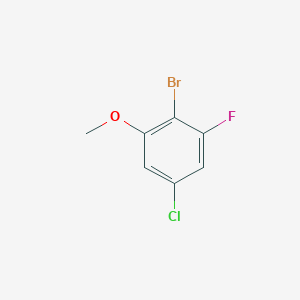
(S)-1-Boc-4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD16660841 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of MFCD16660841 involves a series of chemical reactions that require precise conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the compound .
Industrial Production Methods: Industrial production of MFCD16660841 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be efficient and cost-effective, making it feasible for widespread use in various applications.
化学反应分析
Types of Reactions: MFCD16660841 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are fundamental to its application in different fields.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD16660841 include water radical cations for oxidation reactions. These reactions are often carried out under ambient conditions, which simplifies the process and enhances the yield .
Major Products: The major products formed from the reactions of MFCD16660841 depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of quaternary ammonium cations, which are significant in various chemical processes .
科学研究应用
MFCD16660841 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying molecular interactions and pathways. In medicine, it is explored for its potential therapeutic effects. Industrially, it is used in the production of various chemical products, highlighting its versatility and importance in multiple fields .
作用机制
The mechanism of action of MFCD16660841 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its desired effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
MFCD16660841 is unique in its structure and reactivity compared to other similar compounds. Similar compounds include those with triazolo ring structures and methanesulfonate crystal forms. MFCD16660841 stands out due to its stability and ease of production, making it a preferred choice in many applications .
Conclusion
MFCD16660841 is a compound with significant potential in various scientific and industrial fields. Its unique properties, ease of production, and wide range of applications make it a valuable subject of study and use. Continued research and development will likely uncover even more uses and benefits of this versatile compound.
属性
CAS 编号 |
1822530-55-1 |
|---|---|
分子式 |
C11H17NO4 |
分子量 |
227.26 g/mol |
IUPAC 名称 |
4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h5,8H,6H2,1-4H3,(H,13,14) |
InChI 键 |
HGTSVJSCDNERFE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl (2R,3R)-3-Methoxy-2-methyl-3-[(S)-2-pyrrolidinyl]propanoate Hydrochloride](/img/structure/B13672859.png)
![5-Bromo-2,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13672865.png)
![2-Methyl-4-oxo-4H-benzo[d][1,3]oxazine-6-carbonitrile](/img/structure/B13672872.png)

![[(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane](/img/structure/B13672880.png)


![2-Methoxy-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B13672896.png)


![Imidazo[1,5-a]pyridin-5-ylmethanamine](/img/structure/B13672912.png)



